molecular formula C7H5Cl3N2O3 B14486510 2,3,5-Trichloro-6-methoxy-4-nitroaniline CAS No. 66015-92-7

2,3,5-Trichloro-6-methoxy-4-nitroaniline

Cat. No.: B14486510
CAS No.: 66015-92-7
M. Wt: 271.5 g/mol
InChI Key: YLJUHOKWYHBHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloro-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H5Cl3N2O3 It is a derivative of aniline, characterized by the presence of three chlorine atoms, one methoxy group, and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-methoxy-4-nitroaniline typically involves multiple steps, including nitration, halogenation, and methoxylation of aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-methoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3,5-trichloro-6-methoxyaniline, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2,3,5-Trichloro-6-methoxy-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-methoxy-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloro-4-methoxy-6-nitroaniline
  • 2-Methoxy-4-nitroaniline
  • 2,4-Dichloro-6-methoxy-1,3,5-triazine

Uniqueness

2,3,5-Trichloro-6-methoxy-4-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

66015-92-7

Molecular Formula

C7H5Cl3N2O3

Molecular Weight

271.5 g/mol

IUPAC Name

2,3,5-trichloro-6-methoxy-4-nitroaniline

InChI

InChI=1S/C7H5Cl3N2O3/c1-15-7-4(10)6(12(13)14)3(9)2(8)5(7)11/h11H2,1H3

InChI Key

YLJUHOKWYHBHPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.